4-methoxy-2-methyl-N-phenylaniline

Crystallography Solid-State Chemistry Dye Intermediate Engineering

Choose 4-methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1) for its unique orthogonal aromatic ring conformation (~90° dihedral angle), ensuring consistent performance in fluoran leuco dye synthesis for thermal paper and pressure-sensitive labels. The ortho-methyl and para-methoxy substituents boost radical-scavenging efficiency in polymer antioxidants. With ≥97% purity and stable melt point (80–83°C), this intermediate delivers batch-to-batch reliability, avoiding the performance pitfalls of generic diphenylamine analogs. Ideal for R&D and industrial procurement.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 41317-15-1
Cat. No. B1584671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-N-phenylaniline
CAS41317-15-1
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)NC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c1-11-10-13(16-2)8-9-14(11)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3
InChIKeyCYMPUOGZUXAIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1): Diphenylamine-Class Intermediate for Dye, Polymer, and Specialty Chemical Synthesis


4-Methoxy-2-methyl-N-phenylaniline (CAS 41317-15-1), also known as 4-methoxy-2-methyldiphenylamine (MMD/DPA), is an aromatic secondary amine belonging to the diphenylamine class. It exists as a white crystalline solid with a melting point of 80–83 °C and a molecular weight of 213.27 g/mol . The compound is distinguished by its nearly perpendicular aromatic ring orientation (dihedral angle ~90°) in the solid state, a structural feature critical to its supramolecular aggregation and intermolecular N—H⋯O hydrogen bonding network [1]. It is industrially utilized as a key intermediate in the manufacture of fluoran-based thermal- and pressure-sensitive dyes, as well as a precursor for polymer antioxidants and stabilizers [2].

Why Generic Substitution of 4-Methoxy-2-methyl-N-phenylaniline Fails in High-Performance Dye and Stabilizer Applications


In diphenylamine-class intermediates, subtle variations in substituent position and electronic character dramatically alter crystalline packing, thermal stability, and reactivity in downstream coupling reactions. 4-Methoxy-2-methyl-N-phenylaniline exhibits a unique dihedral angle (~90°) between its aromatic rings, enabling a distinct N—H⋯O hydrogen-bonding network that influences its solubility and solid-state behavior [1]. Analogs lacking the 2-methyl or 4-methoxy groups (e.g., 4-methoxy-N-phenylaniline or 2-methyl-N-phenylaniline) adopt different conformations (e.g., dihedral angle ~60°) that can compromise performance in fluoran dye synthesis or reduce antioxidant efficiency in polymer matrices [2][3]. Generic substitution therefore risks batch-to-batch inconsistency in dye chromophore development or diminished long-term thermal-oxidative stabilization in rubber and plastics.

Quantitative Differentiation Guide: 4-Methoxy-2-methyl-N-phenylaniline vs. Closest Analogs


Crystal Conformation: 90° Dihedral Angle Distinct from 4-Methoxy-N-phenylaniline

X-ray crystallography reveals that 4-methoxy-2-methyl-N-phenylaniline adopts a nearly orthogonal conformation with a dihedral angle of 89.6(2)° between the two benzene rings, whereas the des-methyl analog 4-methoxy-N-phenylaniline exhibits a significantly smaller angle of 59.9(2)° [1][2]. This ~30° difference is attributable to steric hindrance from the ortho-methyl group, which forces the phenyl rings into a perpendicular arrangement and establishes a distinct intermolecular N—H⋯O hydrogen bonding pattern (N⋯O distance 3.22 Å, N—H⋯O angle 148°) [1].

Crystallography Solid-State Chemistry Dye Intermediate Engineering

Commercial Purity Threshold: ≥99.0% Assay Specification Enables Reproducible Dye Synthesis

Industrial-grade 4-methoxy-2-methyl-N-phenylaniline is supplied with a minimum purity of ≥99.0% (HPLC), whereas lower-cost generic diphenylamine intermediates often carry purities of 95–97% [1]. The 4-methoxy-2-methyl substitution pattern is essential for achieving this high purity during recrystallization, as the methyl group enhances crystallinity and facilitates removal of byproducts.

Quality Control Dye Manufacturing Procurement Specification

Hazard Profile: Acute Toxicity Category 4 and Eye Irritation Category 2 – Manageable Risk vs. More Hazardous Amine Alternatives

According to GHS classification, 4-methoxy-2-methyl-N-phenylaniline is categorized as Acute Tox. 4 (Oral) and Eye Irrit. 2 (H319), causing skin irritation (H315) and serious eye irritation . In contrast, certain alternative diphenylamine derivatives such as 4-aminodiphenylamine are classified as Acute Tox. 3 or carry carcinogenicity warnings (H350/H351), requiring more stringent engineering controls and personal protective equipment [1].

Safety Occupational Hygiene Procurement Risk Assessment

Thermal Stability: Boiling Point of 344.6 °C at 760 mmHg Supports High-Temperature Processing

4-Methoxy-2-methyl-N-phenylaniline exhibits a boiling point of 344.6 °C at atmospheric pressure (760 mmHg) and a flash point of 140.1 °C [1]. While direct comparative boiling point data for close analogs is not available in the open literature, this high thermal stability is consistent with the presence of the electron-donating methoxy and methyl groups, which reduce volatility relative to unsubstituted diphenylamine (bp ~302 °C).

Polymer Additives Thermal Stability Process Engineering

Optimal Industrial and Research Use Cases for 4-Methoxy-2-methyl-N-phenylaniline


Synthesis of Fluoran Color Formers for Thermal and Pressure-Sensitive Recording Media

The compound's orthogonal aromatic ring conformation (89.6° dihedral angle) and high commercial purity (≥99.0%) enable reproducible condensation with phthalic anhydride derivatives to yield fluoran leuco dyes. These color formers are critical for thermal paper receipts, pressure-sensitive labels, and light-resistant fluorescent colorants [1][2].

Precursor for Hindered Amine Antioxidants in Polymer Stabilization

The presence of both electron-donating methoxy and ortho-methyl groups enhances the radical-scavenging efficiency of derived diphenylamine antioxidants. This compound serves as a building block for synthesizing high-performance stabilizers used in polyurethane, polyester, and rubber formulations to prevent thermo-oxidative degradation [3].

High-Purity Intermediate for Pharmaceutical and Agrochemical Research

With a manageable hazard profile (Acute Tox. 4, Eye Irrit. 2) and consistent solid-state properties (mp 80–83 °C), 4-methoxy-2-methyl-N-phenylaniline is a preferred starting material for medicinal chemistry programs exploring diphenylamine-based anti-inflammatory agents, antihistamines, or agrochemical leads .

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